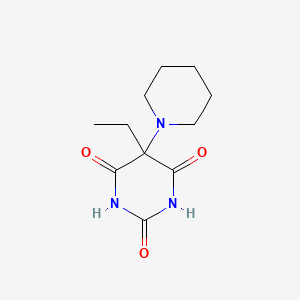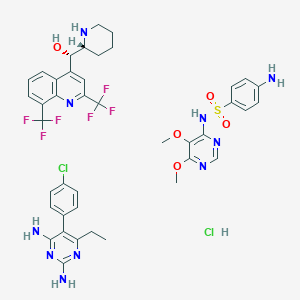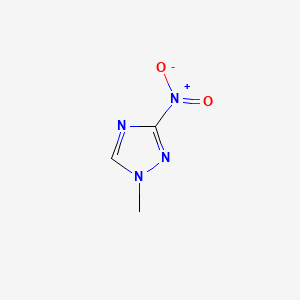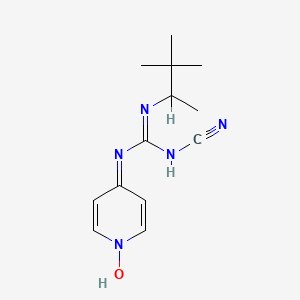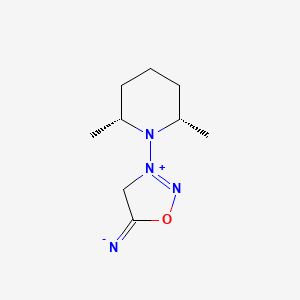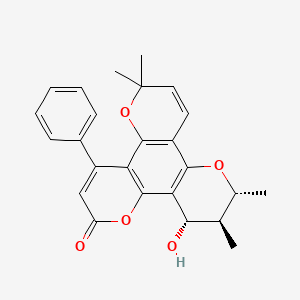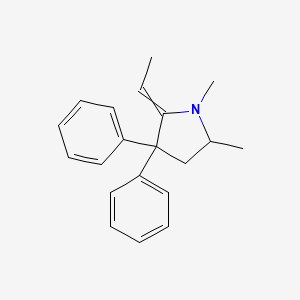
Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine, also known as eddp-3, 3 or 1, 5-dimethyl-3, 3-diphenyl-2-ethylidenepyrrolidine, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is primarily located in the membrane (predicted from logP).
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is a diarylmethane.
Aplicaciones Científicas De Investigación
1. Asymmetric Allylic Alkylations
Pyrrolidine derivatives have been utilized in asymmetric allylic alkylations. For instance, enantiomerically pure 2-(diphenylphosphino)methyl-N-[1-(2-pyridinyl)ethyl]pyrrolidines showed potential in asymmetric allylic alkylation, producing high enantiomeric excesses in good yield (Uenishi & Hamada, 2001).
2. Antimicrobial Activity
Certain pyrrolidine compounds, such as methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, have demonstrated antimicrobial activity. These compounds exhibited antibacterial and antimycobacterial activity with moderate minimum inhibitory concentration (MIC) values (Nural et al., 2018).
3. Synthesis of Complex Molecules
Pyrrolidine derivatives are key intermediates in the synthesis of complex molecules. For example, the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involved cyclization reactions and displayed interesting antibacterial activity against certain strains, suggesting their potential as antimycobacterial agents (Nural et al., 2018).
4. Fluorescent Probes for Carbon Dioxide Detection
Pyrrolidine-based fluorescent probes with aggregation-enhanced emission features have been developed for real-time monitoring of low carbon dioxide levels. Such probes demonstrate selective and fast response, indicating their potential application in biological and medical fields (Wang et al., 2015).
5. Polar Cycloaddition Reactions
Pyrrolidines are central to studies in polar cycloaddition reactions, which are essential for the synthesis of certain heterocyclic organic compounds. These compounds are of interest due to their potential applications in medicine, as well as in industries such as dyes and agrochemicals (Żmigrodzka et al., 2022).
6. Catalysis and Polymerization
Pyrrolidine derivatives have been used as ligands in catalytic processes, such as in palladium-catalyzed asymmetric allylic alkylations. They play a crucial role in influencing the yield and enantioselectivity of these reactions (Farrell et al., 2002).
Propiedades
Número CAS |
30223-73-5 |
|---|---|
Nombre del producto |
Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene- |
Fórmula molecular |
C20H23N |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3 |
Clave InChI |
AJRJPORIQGYFMT-UHFFFAOYSA-N |
SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine 2-Et-1,5-diMe-3,3-DPP 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (+-)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (E)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (Z)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, (+-)-isomer EDDP-3,3 EDPP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



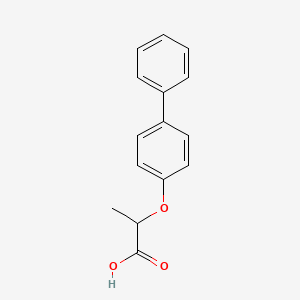
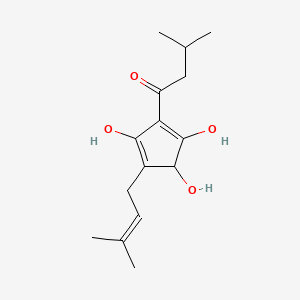
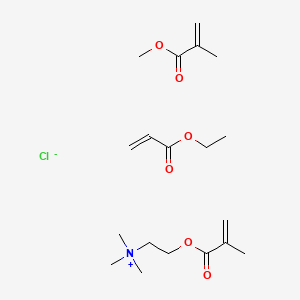
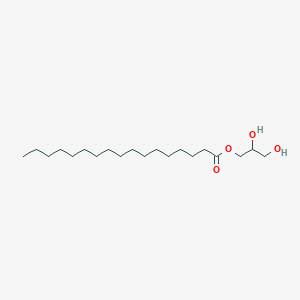
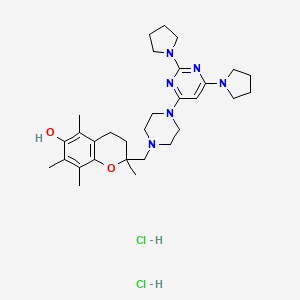
![(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B1200408.png)
